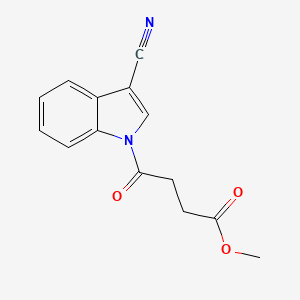
methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate typically involves the following steps:
Indole Formation: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Cyano Group Introduction: The cyano group at the 3-position can be introduced through nucleophilic substitution reactions using appropriate cyano reagents.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: Methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
科学的研究の応用
Chemistry: In chemistry, methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate is used as an intermediate in the synthesis of more complex molecules. Its cyano group makes it a versatile building block for various organic reactions.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antiviral, anti-inflammatory, and anticancer properties. They can interact with multiple receptors and enzymes, making them valuable in drug discovery and development.
Medicine: The compound's potential medicinal applications include the development of new therapeutic agents for treating various diseases. Its ability to bind to receptors and modulate biological pathways makes it a candidate for drug design.
Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for large-scale production processes.
作用機序
The mechanism by which methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as a bioisostere for other functional groups, enhancing the compound's binding affinity and specificity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Methyl 3-cyanoindole-4-carboxylate: Similar structure but lacks the oxobutanoate group.
Indole-3-carboxylic acid methyl ester: Similar indole core but different substituents.
Uniqueness: Methyl 4-(3-cyano-1H-indol-1-yl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other indole derivatives. Its cyano group and ester functionality make it particularly versatile in synthetic applications and biological interactions.
特性
IUPAC Name |
methyl 4-(3-cyanoindol-1-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)7-6-13(17)16-9-10(8-15)11-4-2-3-5-12(11)16/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHYPKXYGYRFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1C=C(C2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
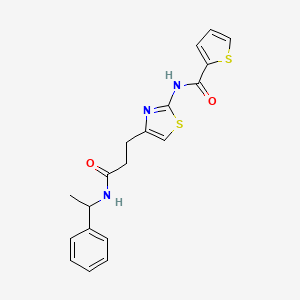
![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2798846.png)
![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2798847.png)
![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2798848.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2798849.png)
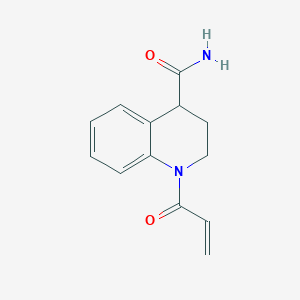
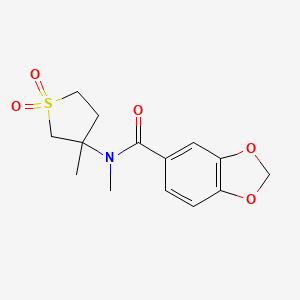
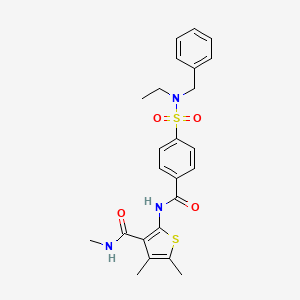
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)
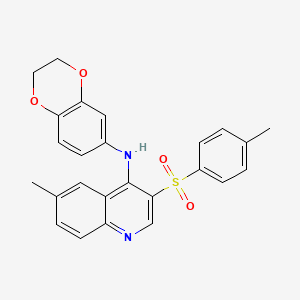
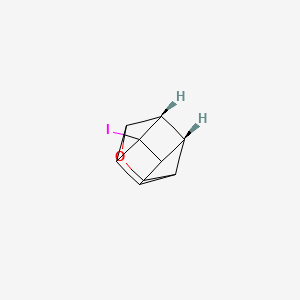
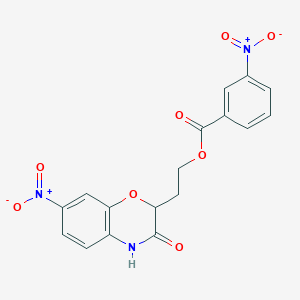
![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2798866.png)
![3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2798868.png)
